molecular formula C11H8ClNO2 B2580262 2-(5-Chloroquinolin-8-yl)acetic acid CAS No. 1564787-54-7

2-(5-Chloroquinolin-8-yl)acetic acid

Cat. No.: B2580262
CAS No.: 1564787-54-7
M. Wt: 221.64
InChI Key: POIRXGXUELQJCU-UHFFFAOYSA-N
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Description

2-(5-Chloroquinolin-8-yl)acetic acid is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5-position and an acetic acid moiety at the 8-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloroquinolin-8-yl)acetic acid typically involves the reaction of 5-chloroquinoline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is often produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloroquinolin-8-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(5-Chloroquinolin-8-yl)acetic acid is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(5-Chloroquinolin-8-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 5-Chloroquinolin-8-amine
  • 8-Quinolineacetic acid

Comparison: 2-(5-Chloroquinolin-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits higher reactivity in substitution reactions and greater potential in medicinal chemistry applications .

Properties

IUPAC Name

2-(5-chloroquinolin-8-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-4-3-7(6-10(14)15)11-8(9)2-1-5-13-11/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIRXGXUELQJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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